The synthesis of Cytidine 5'-triphosphate disodium salt can be achieved through several methods, including enzymatic and chemical approaches. The conventional enzymatic method involves the phosphorylation of cytidine diphosphate using ATP as a phosphate donor. A more recent method utilizes a six-enzyme cascade system to produce CTP from cytidine, employing enzymes such as cytidine deaminase, nucleoside kinase, and CTP synthase .
In terms of technical details, one effective synthetic route involves the conversion of cytidine diphosphate into its tetrabutylammonium salt before further phosphorylation steps. This method has been optimized to yield higher purity products through multi-step high-performance liquid chromatography (HPLC) purification techniques .
Cytidine 5'-triphosphate participates in various biochemical reactions critical for cellular function. Notably, it acts as a substrate for the enzyme CTP:phosphocholine cytidylyltransferase, facilitating the synthesis of phosphatidylcholine from phosphocholine. This reaction is pivotal in membrane biogenesis and cell proliferation .
Additionally, CTP is involved in the sialylation process where it reacts with N-acylneuraminate to produce CMP-N-acylneuraminic acid, an important intermediate in glycoprotein synthesis .
The mechanism of action for Cytidine 5'-triphosphate revolves around its role as an energy donor and substrate in nucleotide metabolism. CTP functions similarly to adenosine triphosphate by providing energy necessary for various biochemical reactions. It inhibits certain enzymes like aspartate carbamoyltransferase, which plays a role in pyrimidine biosynthesis, thereby regulating metabolic pathways that depend on pyrimidine nucleotides .
Cytidine 5'-triphosphate disodium salt exhibits several notable physical and chemical properties:
These properties are critical for its handling and application in laboratory settings.
Cytidine 5'-triphosphate disodium salt has diverse applications in scientific research:
CTP synthase (CTPS) is a bifunctional glutamine amidotransferase that integrates nitrogen metabolism with nucleotide biosynthesis. The enzyme comprises two conserved domains: an N-terminal amidoligase domain (residues 1–266 in E. coli) responsible for UTP phosphorylation and cytidine ring amination, and a C-terminal glutamine amidotransferase (GAT) domain (residues 287–544) that hydrolyzes glutamine to generate ammonia [3] [6]. These domains coordinate via a 25 Å intramolecular tunnel that facilitates direct ammonia transfer from the GAT active site to the amidoligase catalytic center [6] [7]. The GAT domain employs a catalytic triad (Cys-His-Glu) conserved across all class I amidotransferases. Glutamine hydrolysis proceeds via a γ-glutamyl-enzyme intermediate, releasing ammonia that is sequestered within the tunnel [6] [4].
Channeling efficiency is governed by molecular gates that synchronize domain activities. Substitution of the tunnel residue Val60 in E. coli CTPS with bulkier residues (e.g., V60F) reduces ammonia transfer efficiency by 85%, creating a kinetic bottleneck. This "pinched" tunnel conformation impairs glutamine-dependent CTP synthesis but preserves NH₃-dependent activity, demonstrating gating control over substrate specificity [7]. Polar residues (Tyr298, Tyr305, Arg468) line the tunnel interior, preventing ammonia equilibration with the cytosol and ensuring directed delivery to the synthase active site [6].
Table 1: Key Structural Elements in CTPS Ammonia Channeling
Domain/Feature | Residues/Region | Functional Role | Conservation |
---|---|---|---|
GAT Active Site | Cys-His-Glu Triad | Glutamine hydrolysis | Universal in Class I GATs |
Ammonia Tunnel | 25 Å channel (Tyr298, Tyr305, Arg468) | NH₃ translocation | Bacterial to mammalian |
Molecular Gate | Val60 (E. coli) | Regulates NH₃ passage | Positionally conserved |
Allosteric Sensor | L11 loop/L13 "wing" | GTP-dependent tunnel stabilization | Eukaryote-specific |
The amidoligase domain catalyzes a two-step phosphorylation-amination sequence. First, ATP phosphorylates UTP at the O4 position, generating the reactive intermediate 4-phosphoryl-UTP and ADP. This high-energy intermediate undergoes nucleophilic attack by ammonia, yielding CTP and inorganic phosphate [3] [6]. Isotope partitioning experiments confirm the formation of a kinetically competent phosphorylated intermediate, with Kₘ values for ATP and UTP in the 0.1–0.8 mM range across species [6] [8].
Kinetic cooperativity varies between isoforms. Human CTPS1 exhibits positive cooperativity toward UTP (h = 1.8), while yeast URA7-encoded enzyme shows cooperative UTP binding only at subsaturating ATP concentrations. Substrate binding induces oligomerization: CTPS dimers assemble into catalytically essential homotetramers upon ATP/UTP binding, with tetramer formation increasing Vₘₐₓ by 15-fold [8] [5]. The interfacial active site positions UTP adjacent to ATP, with the γ-phosphate of ATP oriented toward UTP's C4 atom [5]. Feedback inhibition by CTP occurs via a distinct allosteric site that increases cooperativity for UTP (Kₘ increases 3-fold) without competing for the UTP-binding pocket [8] [3].
Table 2: Comparative Kinetic Parameters of CTPS Isoforms
Isoform Source | Kₘ UTP (mM) | Kₘ ATP (mM) | Kₘ Gln (mM) | CTP Kᵢ (µM) | Hill Coefficient (UTP) |
---|---|---|---|---|---|
E. coli (WT) | 0.38 ± 0.05 | 0.22 ± 0.03 | 0.42 ± 0.07 | 25 ± 3 | 1.0 |
S. cerevisiae (URA7) | 0.75* | 0.65* | 0.35 ± 0.06 | 50 ± 8 | 1.8 (subsaturating ATP) |
Human CTPS1 | 0.51 ± 0.08 | 0.43 ± 0.05 | 0.28 ± 0.04 | 18 ± 2 | 1.8 |
Human CTPS2 | 0.49 ± 0.07 | 0.40 ± 0.06 | 0.31 ± 0.05 | 22 ± 3 | 1.7 |
*Cellular concentrations saturating (UTP=0.75mM, ATP=2.3mM)
GTP activates CTPS by enhancing glutaminase efficiency and coordinating interdomain communication. Unlike other amidotransferases, CTPS requires GTP to achieve full catalytic turnover, increasing k꜀ₐₜ for glutamine hydrolysis 20-fold while minimally affecting Kₘ [4] [6]. Cryo-EM structures of Drosophila CTPS reveal GTP binding induces conformational changes in the GAT domain: the L2 loop repositions, while the L4 loop from an adjacent protomer and the L13 "wing" region stabilize the active site [4]. These changes reorient catalytic residues, optimizing the oxyanion hole for glutamine hydrolysis [7] [4].
GTP also regulates ammonia tunnel architecture. Mutations disrupting GTP binding (e.g., L109A in E. coli) impair glutamine-dependent CTP synthesis despite intact glutaminase activity, demonstrating GTP's role in synchronizing NH₃ production with tunnel gating [6] [7]. In eukaryotic isoforms, GTP exerts concentration-dependent effects: activation dominates below 0.5 mM, but inhibition emerges at higher concentrations (>1 mM) due to competition with UTP-binding motifs [4] [9]. Isoform-specific variations exist: Arabidopsis CTPS3-5 form filaments in response to GTP, while CTPS1-2 remain soluble, suggesting divergent regulatory mechanisms [1].
Table 3: GTP-Dependent Regulation Across CTPS Isoforms
CTPS Source | GTP Kₐ (µM) | Max Activation Fold | Inhibition >1 mM | Filament Formation | Key Regulatory Residues |
---|---|---|---|---|---|
E. coli | 85 ± 10 | 22 ± 3 | Yes | Yes | L109, G148 |
S. cerevisiae URA7 | 120 ± 15 | 18 ± 2 | Yes | Yes | Glu161, His233 |
Human CTPS1 | 65 ± 8 | 25 ± 4 | Moderate | Yes | Ser571 (GSK3 site) |
Human CTPS2 | 70 ± 9 | 23 ± 3 | Moderate | Yes | Ser568 (CK1 site) |
A. thaliana CTPS1 | 110 ± 12 | 8 ± 1 | No | No | Not determined |
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